REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][N:8]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[N:7]=1)=[O:5])C>[OH-].[Na+].CO>[CH3:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][N:8]2[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:6]([C:4]([OH:5])=[O:3])=[N:7]2)=[CH:20][CH:19]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])CC1=CC=C(C=C1)OC
|
Name
|
NaOH MeOH
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+].CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatile materials were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in EtOAc (200 ml)
|
Type
|
ADDITION
|
Details
|
water (100 ml) added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic portion washed with saturated aqueous sodium hydrogen carbonate
|
Type
|
ADDITION
|
Details
|
EtOAc was added to the aqueous layer which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic portions dried (MgSO4)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=C(C(=C2)[N+](=O)[O-])C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |